molecular formula C12H9FN2O2 B1453906 2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid CAS No. 933989-07-2

2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1453906
CAS No.: 933989-07-2
M. Wt: 232.21 g/mol
InChI Key: LZMNSJCIRQSESL-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, along with a carboxylic acid functional group

Preparation Methods

The synthesis of 2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrimidine intermediate in the presence of a palladium catalyst and a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid include other pyrimidine derivatives with different substituents on the phenyl ring or variations in the carboxylic acid group. Examples include:

    2-(4-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid: Similar structure but with the fluorine atom in the para position.

    2-(3-Chlorophenyl)-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Methylphenyl)-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-fluorophenyl)-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c1-7-10(12(16)17)6-14-11(15-7)8-3-2-4-9(13)5-8/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMNSJCIRQSESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(3-fluoro-phenyl)-4-methyl-pyrimidine-5-carboxylic acid ethyl ester (6.7 g, 27.2 mmol) and NaOH (2.1 g, 54.4 mmol) in a 1:1:1 solution of THF, MeOH and water (300 mL) is heated at reflux for 45 min. The THF/MeOH is evaporated, and the aqueous solution is treated with 3 N HCl to adjust the pH to between 2 and 3. The solid is filtered off, washed with water and dried in vacuo to yield 2-(3-fluoro-phenyl)-4-methyl-pyrimidine-5-carboxylic acid (5.4 g, 91%) as a solid. MS: 233 (M+H); 1H NMR (300 MHz, CD3OD): δ 2.85 (s, 3H), 7.24 (m, 1H), 7.50 (m, 1H), 8.17 (m, 1H), 8.32 (m, 1H), 9.20 (s, 1H).
Name
2-(3-fluoro-phenyl)-4-methyl-pyrimidine-5-carboxylic acid ethyl ester
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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